Etriciguat

Description

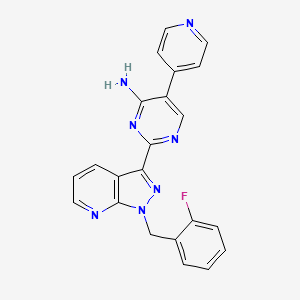

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-pyridin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN7/c23-18-6-2-1-4-15(18)13-30-22-16(5-3-9-26-22)19(29-30)21-27-12-17(20(24)28-21)14-7-10-25-11-8-14/h1-12H,13H2,(H2,24,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIBMQLMFYXTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC=C(C(=N4)N)C5=CC=NC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193244 | |

| Record name | Etriciguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402595-29-3 | |

| Record name | Etriciguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402595293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etriciguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETRICIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3ZEH4F4CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology of Etriciguat

Etriciguat, also known by the chemical name 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(4-pyridyl)pyrimidin-4-amine, is identified by the International Nonproprietary Name (INN) this compound. newdrugapprovals.orgnih.goviiab.me It belongs to a structural class of compounds featuring a pyrazole-pyrimidine heterocyclic core. newdrugapprovals.org

The primary mechanism of action for this compound is the direct stimulation of soluble guanylate cyclase. newdrugapprovals.orgguidetopharmacology.org sGC is a heterodimeric enzyme, typically composed of α1 and β1 subunits, which acts as the primary receptor for NO in the cardiovascular system and other tissues. mdpi.comnih.gov Upon activation, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). newdrugapprovals.orgmdpi.com cGMP is a crucial second messenger that mediates various downstream effects, including smooth muscle relaxation and vasodilation. newdrugapprovals.orgmdpi.com

This compound stimulates sGC independently of NO availability, which distinguishes it from traditional therapies that rely solely on endogenous NO production. newdrugapprovals.org Furthermore, sGC stimulators like this compound can also enhance the sensitivity of sGC to endogenous NO, leading to a synergistic increase in cGMP production. guidetopharmacology.orguni.lu This dual mode of action allows this compound to potentially restore impaired NO-sGC-cGMP signaling, particularly in conditions where NO bioavailability is reduced or sGC activity is compromised. newdrugapprovals.orguni.luwikipedia.org

Research indicates that this compound is a potent and selective stimulator of sGC. guidetopharmacology.org By increasing intracellular cGMP levels, this compound promotes vasodilation and may exert other beneficial effects on the cardiovascular system. newdrugapprovals.org

Comparative Pharmacology with Other Sgc Modulators

The pharmacological landscape of sGC modulation includes two main classes of compounds: sGC stimulators and sGC activators. While both classes target sGC to increase cGMP levels, they differ fundamentally in their mechanisms of interaction with the enzyme.

Comparison with sGC Activators: sGC activators, such as cinaciguat, act directly on sGC that is in an oxidized or heme-free state. nih.govnih.gov This mechanism is independent of NO and is particularly relevant in conditions of oxidative stress where the heme moiety of sGC may be oxidized, rendering it less responsive to NO and sGC stimulators. nih.govepa.gov In contrast, sGC stimulators like etriciguat primarily interact with the reduced, heme-containing form of sGC and enhance its sensitivity to NO, while also possessing a direct stimulatory effect. guidetopharmacology.orguni.lunih.gov Studies comparing sGC activators and stimulators in preclinical models have suggested that activators might be more effective under conditions of significant oxidative stress or in more severe models of certain diseases, potentially due to their NO-independent mechanism. nih.govepa.gov

Comparison with Other sGC Stimulators: this compound belongs to the same class as other well-characterized sGC stimulators, such as riociguat (B1680643) and vericiguat (B611664). guidetopharmacology.orgwikipedia.org These compounds share the core mechanism of stimulating sGC and enhancing its responsiveness to NO. guidetopharmacology.orguni.luwikipedia.org While the fundamental mechanism is similar, differences in chemical structure can lead to variations in pharmacokinetic properties and potentially subtle differences in pharmacodynamic effects. For instance, comparative studies between riociguat and vericiguat in rat models have shown both compounds cause pulmonary artery dilation and bronchodilation. However, riociguat demonstrated greater efficacy in reducing pulmonary artery pressure in isolated perfused lungs, while vericiguat was more effective in reducing airway resistance in the same model. These findings suggest that even within the sGC stimulator class, there can be variations in the magnitude of effects on different vascular and airway compartments. This compound, as an sGC stimulator, is expected to share the core pharmacological actions of this class, primarily promoting cGMP production and subsequent vasodilation.

Preclinical Drug Discovery and Development of Etriciguat

Early-Stage Drug Discovery Methodologies

The initial phases of drug discovery are foundational, aiming to identify a biological target and subsequently discover molecules that can modulate it for a therapeutic benefit.

The discovery of Etriciguat is rooted in the understanding of the nitric oxide (NO) signaling pathway. The primary receptor for NO in the body is the enzyme soluble guanylate cyclase (sGC). epo.org In a healthy physiological state, NO binds to sGC, activating the enzyme to convert guanosine (B1672433) triphosphate (GTP) into the second messenger cyclic guanosine monophosphate (cGMP). epo.orggoogle.com This cGMP signaling cascade plays a crucial role in regulating a variety of physiological processes, including the relaxation of smooth muscle, which leads to vasodilation. epo.org

In several pathological conditions, the NO-sGC-cGMP signaling pathway is impaired due to either insufficient NO production or a dysfunctional sGC enzyme. This impairment can lead to diseases such as pulmonary hypertension and heart failure. epo.org Consequently, sGC emerged as a highly attractive therapeutic target. The strategy was to find a molecule that could stimulate sGC activity independently of NO, thereby restoring the deficient cGMP signaling. epo.orgrapidnovor.com

Target validation, the process of confirming that modulating the target will lead to the desired therapeutic effect, is a critical step. rapidnovor.comwjbphs.com This involves a variety of experimental approaches. wuxibiology.com Genetic techniques, such as using small interfering RNA (siRNA) to knock down the expression of the gene encoding sGC, can demonstrate the target's role in a specific cellular function. wjbphs.comnih.gov Pharmacological validation involves using known activators or inhibitors to probe the target's function in cellular and animal models of disease. wjbphs.com The consistent finding that direct stimulation of sGC leads to vasodilation and anti-proliferative effects validated it as a viable target for therapeutic intervention. epo.orgrapidnovor.com

Table 1: Key Components of the this compound Target Pathway

| Component | Role |

|---|---|

| Nitric Oxide (NO) | An endogenous signaling molecule that normally activates sGC. epo.org |

| Soluble Guanylate Cyclase (sGC) | The enzyme targeted by this compound; it synthesizes cGMP from GTP. epo.orggoogle.com |

| Guanosine Triphosphate (GTP) | The substrate that sGC converts into cGMP. epo.orggoogle.com |

| Cyclic Guanosine Monophosphate (cGMP) | A key second messenger that mediates downstream effects like smooth muscle relaxation. epo.org |

Once sGC was validated as a target, the next phase was to identify "hits"—small molecules that exhibit the desired activity against the target. nih.gov High-Throughput Screening (HTS) is a common methodology for this purpose, allowing for the rapid testing of large, diverse libraries of chemical compounds. sigmaaldrich.comsygnaturediscovery.comaxxam.com In the search for sGC stimulators, an HTS campaign would involve an assay designed to measure the production of cGMP by sGC in the presence of each compound from the library.

A "hit" is a compound that shows reproducible activity in these initial screens. sigmaaldrich.com However, hits often have modest potency and may lack the drug-like properties necessary for a therapeutic. wikipedia.org The process of "hit-to-lead" (H2L), or lead generation, aims to refine these initial hits into more promising "lead" compounds. wikipedia.org This involves:

Hit Confirmation: Re-testing the initial hits to confirm their activity and rule out false positives. wikipedia.org

Potency Determination: Establishing a dose-response curve to quantify the potency of the confirmed hits (e.g., as an EC₅₀ value). sigmaaldrich.com

Analog Synthesis: Medicinal chemists synthesize a limited number of analogs of the most promising hits to explore the initial structure-activity relationship (SAR). wikipedia.org

Property Profiling: Early assessment of physicochemical properties, metabolic stability, and selectivity against other enzymes or receptors. sigmaaldrich.com

Through this process, a hit series is advanced into a lead series, which serves as the starting point for a more extensive optimization campaign. wikipedia.orgupmbiomedicals.com

Lead optimization is an intensive, iterative process driven by medicinal chemistry to transform a promising lead compound into a preclinical drug candidate. upmbiomedicals.comsardegnaricerche.it The primary goal is to refine the molecule's structure to achieve an optimal balance of potency, selectivity, and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. wikipedia.orgupmbiomedicals.com

During this phase for sGC stimulators like this compound, chemists would systematically modify the lead structure and evaluate the impact of these changes. upmbiomedicals.com This campaign aims to:

Maximize Potency: Enhance the compound's ability to stimulate sGC at low concentrations.

Improve Selectivity: Ensure the compound does not significantly interact with other targets, particularly other enzymes or receptors, which could cause side effects. eurofinsdiscovery.com

Optimize Pharmacokinetics: Tailor the molecule's properties to ensure it can be absorbed into the bloodstream, distribute to the target tissues, and persist in the body long enough to have a therapeutic effect, before being safely metabolized and excreted. upmbiomedicals.com

Table 2: Overview of Early-Stage Drug Discovery Leading to this compound

| Phase | Objective | Key Activities | Outcome |

|---|---|---|---|

| Target Identification & Validation | To identify and confirm the role of a biological target in a disease. rapidnovor.comnih.gov | Genetic and pharmacological studies of the NO-sGC-cGMP pathway. epo.orgwjbphs.com | sGC validated as a therapeutic target. epo.org |

| Hit Identification & Lead Generation | To find and develop initial molecules with activity against the target. axxam.comwikipedia.org | High-throughput screening (HTS), hit confirmation, initial analog synthesis. sigmaaldrich.comwikipedia.org | A "lead series" of sGC stimulators with confirmed activity. |

| Lead Optimization & Candidate Selection | To refine a lead series to identify a single, optimal compound for clinical testing. upmbiomedicals.comsardegnaricerche.it | Iterative synthesis, SAR analysis, pharmacokinetic profiling. upmbiomedicals.comeurofinsdiscovery.com | Selection of this compound as the preclinical candidate. |

Hit Identification and Lead Generation Approaches

Medicinal Chemistry and Rational Compound Design

The design and synthesis of this compound and its analogs are central to the lead optimization process, relying on principles of rational drug design and advanced synthetic organic chemistry.

The chemical structure of this compound is complex, and its synthesis requires a multi-step process. While specific, proprietary details of the manufacturing process are not fully public, information from patents provides a general outline of the synthetic strategies used for this class of compounds. epo.org The synthesis of related sGC stimulators often involves the construction of a core heterocyclic scaffold, followed by the strategic addition of various substituents.

A representative synthesis might involve the coupling of key building blocks. For example, a substituted pyrazole (B372694) derivative could be coupled with a functionalized pyrimidine (B1678525) ring system. epo.orgnewdrugapprovals.org The final steps would then involve modifying the side chains to install the required functional groups, such as the carbamate (B1207046) moiety present in many sGC stimulators. newdrugapprovals.org These synthetic routes must be robust and scalable to produce the quantities of the compound needed for preclinical and clinical studies. ptfarm.pl The development of such a synthesis involves significant optimization to maximize yield, ensure purity, and identify a cost-effective manufacturing process. ppd.com

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization, providing critical insights into how molecular structure correlates with biological activity. oncodesign-services.comcollaborativedrug.com By synthesizing a series of analogs where specific parts of the molecule are changed and then measuring their sGC-stimulating activity, researchers can build a detailed map of the pharmacophore—the key structural features required for activity. fondazionerimed.eu

For the class of sGC stimulators to which this compound belongs, SAR studies have explored modifications at several key positions on the molecule. These investigations, often detailed in patent literature, reveal which structural elements are crucial for potent sGC stimulation. epo.orggoogle.com For example, the nature and position of substituents on the phenyl ring attached to the pyrazole core can dramatically influence potency. Similarly, the groups attached to the pyrimidine ring are critical for interaction with the enzyme.

The table below illustrates a hypothetical SAR investigation for a series of sGC stimulators, demonstrating how specific structural changes can impact biological activity.

Table 3: Illustrative Structure-Activity Relationship (SAR) for sGC Stimulator Analogs

| Compound | R1 Group (on Pyrimidine) | R2 Group (on Phenyl) | sGC Stimulation (EC₅₀, nM) |

|---|---|---|---|

| Analog A | -NH₂ | -F (fluoro) | 50 |

| Analog B | -OH | -F (fluoro) | 850 |

| Analog C | -NH₂ | -H (hydrogen) | 200 |

| Analog D | -NH₂ | -Cl (chloro) | 45 |

| Analog E | -NH(CH₃) | -F (fluoro) | 150 |

Note: This table is illustrative, based on general principles of medicinal chemistry for this compound class. EC₅₀ is the concentration required to elicit 50% of the maximum response; a lower value indicates higher potency.

These SAR studies guide the rational design of new compounds, allowing chemists to make targeted modifications to enhance potency and selectivity while simultaneously optimizing other properties like solubility and metabolic stability, ultimately leading to a successful drug candidate like this compound. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Investigations

Elucidation of Critical Structural Determinants for Activity

The discovery of this compound, also known as IWP-051, emerged from a targeted medicinal chemistry program focused on identifying novel, potent, and orally bioavailable stimulators of soluble guanylate cyclase (sGC). The development of this compound involved the systematic structural manipulation of a 1,3,5-substituted pyrazole scaffold to optimize its biological activity. acs.org

Structure-activity relationship (SAR) studies were crucial in refining the lead compound into this compound. These studies revealed several critical structural features necessary for potent sGC stimulation. The core of this compound is a pyrazole-pyrimidine heterocyclic system. researchgate.net The SAR exploration indicated that the substitution pattern on this core was key to its activity.

Key findings from the SAR studies include:

Pyrazole N-1 Substitution: The nature of the substituent at the N-1 position of the pyrazole ring was found to be critical. Electronic manipulations, such as replacing the 2-fluorobenzyl group with a nitrogen atom or perfluorinated alkyl groups, led to a significant loss of potency. acs.org The 2-fluorobenzyl group was determined to be the optimal substitution for this scaffold. acs.org

Pyrazole 5-Position: Modifications at this position also significantly impacted activity.

Pyrimidine Ring: While alterations to the benzyl (B1604629) ring were generally not well-tolerated, modifications to the pyrimidine portion of the molecule were more permissible, allowing for fine-tuning of properties. researchgate.net

This systematic approach, modifying specific chemical groups and testing the resulting biological effects, allowed for the identification of the specific structural arrangement of this compound that confers potent sGC stimulatory activity. acs.orgwikipedia.org

Interactive Table: Structure-Activity Relationship (SAR) Highlights for the this compound Scaffold

| Structural Position | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Pyrazole N-1 | Substitution with a nitrogen atom | Not tolerated; significant loss of potency | acs.org |

| Pyrazole N-1 | Substitution with perfluorinated alkyl groups | Adversely affects sGC activity | acs.org |

| Pyrazole N-1 | Optimal substituent: 2-fluorobenzyl | Maintains high potency | acs.org |

| Benzyl Ring | Alterations | Generally abolishes binding/activity | researchgate.net |

| Pyrimidine Ring | Modifications | Widely tolerated; allows for property optimization | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.orgbiorxiv.org These models are valuable tools in drug discovery for predicting the activity of new molecules before their synthesis. biorxiv.org

In one study, this compound was included in a large library of FDA-approved drugs and compounds under clinical investigation that was screened using a binary QSAR model. researchgate.netnih.gov This particular model was designed to predict antiviral therapeutic activity against the SARS-CoV-2 main protease (Mpro), not sGC stimulation. researchgate.netnih.gov The model used various chemical descriptors to classify compounds as active or inactive. nih.gov In this specific QSAR screen, this compound was predicted to have potential therapeutic activity against the viral target, receiving a normalized prediction value of 0.80 (where a value > 0.75 was considered a hit for further computational analysis like molecular docking). researchgate.netnih.gov This application, although outside its primary therapeutic area, demonstrates the use of QSAR to screen existing compounds for new potential activities (drug repurposing). nih.gov

Computational Drug Design Applications (e.g., molecular docking, virtual screening)

Computational methods are integral to modern drug discovery, enabling virtual screening of compound libraries and providing insights into how a drug binds to its target. researchgate.net Molecular docking, a key computational technique, predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. frontiersin.org

For the class of sGC stimulators to which this compound belongs, computational and structural biology studies have been vital for understanding their mechanism of action. The binding site for stimulators has been localized to a conserved cleft between the H-NOX domain and the coiled-coil domains of the sGC-β1 subunit. researchgate.netncats.ionih.gov

Specific computational studies involving this compound (IWP-051) or its direct analogs have provided detailed insights:

Binding Conformation: Nuclear Magnetic Resonance (NMR) studies on the H-NOX domain from Shewanella woodyi (Sw H-NOX) revealed that while this compound binds weakly to this bacterial homolog, it does so in a specific conformation. The binding occurs at the interface of two H-NOX subdomains, with the benzyl and pyrimidine rings positioned perpendicular to the central pyrazole ring. nih.gov This conformation is believed to be the same as when it binds to the mammalian sGC target. nih.gov

Binding Site Localization: To definitively map the binding site on sGC, a photoaffinity probe (IWP-854) was developed based on the core structure of this compound. researchgate.net Photoaffinity labeling experiments using this probe, combined with chemical shift perturbation studies, successfully localized the stimulator binding site to a conserved pocket within the H-NOX domain of the sGC-β1 subunit. researchgate.net

These applications of molecular modeling and structural biology provide a high-resolution view of the drug-target interaction, confirming the binding site and guiding the design of future sGC stimulators. researchgate.netnih.gov

In Vitro Pharmacological Profiling and Mechanistic Studies

Target Binding and Enzyme Kinetic Assays

This compound is a direct stimulator of the soluble guanylate cyclase (sGC) enzyme. nih.gov sGC is the primary receptor for endogenous nitric oxide (NO). frontiersin.org The mechanism for sGC stimulators is distinct: they are heme-dependent, meaning they require the presence of the reduced prosthetic heme group on the sGC enzyme for their activity. nih.gov Their action is synergistic with NO; they can stimulate the enzyme directly and also enhance the enzyme's sensitivity to activation by NO. ncats.iofrontiersin.org This leads to increased conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). ncats.io

Target binding and kinetic studies are essential to characterize the interaction between a drug and its enzyme target. frontiersin.org

Target Engagement: The binding of this compound to sGC has been confirmed through multiple methods. Assays that measure changes in a protein's thermal stability upon ligand binding (Cellular Thermal Shift Assays, CETSA) are often used to confirm target engagement in a cellular environment. medchemexpress.comrevvity.co.jp For this compound's structural class, photoaffinity probes have been used to physically label the binding site on the sGC enzyme, providing definitive evidence of target engagement. researchgate.net

Binding Affinity: The affinity of this compound (IWP-051) for its target has been characterized. While specific on/off rates (k_on, k_off) are not publicly available, studies with a bacterial homolog of the sGC heme-binding domain (Sw H-NOX) showed weak but specific binding with a dissociation constant (Kd) of approximately 1 mM. nih.gov The binding to mammalian sGC is known to be much tighter, as reflected by its high potency in cellular assays. nih.gov

Cellular Assays for Functional Activity (e.g., cGMP accumulation in cell lines)

A key functional readout for sGC stimulators is their ability to increase the intracellular concentration of cyclic guanosine monophosphate (cGMP). ncats.io This is typically measured in cell-based assays using various cell lines that endogenously express sGC, such as Human Embryonic Kidney (HEK293) cells. researchgate.netmoleculardevices.com

The activity of this compound (IWP-051) was quantified in such an assay.

Cellular Potency: In HEK293 cells, this compound stimulated the accumulation of cGMP. In the presence of the NO-donor DETA-NONOate, which provides synergistic activation, this compound demonstrated a half-maximal effective concentration (EC50) of 290 nM. researchgate.netnih.gov This demonstrates its high potency in a cellular context.

These assays are a cornerstone of the pharmacological profiling of sGC stimulators, providing a quantitative measure of a compound's ability to engage its target and elicit the desired downstream biological signal. google.com

Interactive Table: In Vitro Functional Activity of this compound

| Assay | Cell Line | Conditions | Endpoint | Result (EC50) | Reference |

|---|---|---|---|---|---|

| cGMP Accumulation | HEK293 | In the presence of NO-donor (DETA-NONOate) | cGMP Production | 290 nM | researchgate.netnih.gov |

High-Throughput and High-Content Screening Implementations

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to test hundreds of thousands of compounds for activity against a specific biological target. nih.gov This process is essential for identifying initial "hits" from large compound libraries, which can then be optimized into lead compounds and eventual drug candidates through medicinal chemistry efforts. nih.gov

The discovery of novel sGC stimulators like this compound relies heavily on HTS methodologies. The general workflow involves:

Assay Development: A robust and miniaturized assay is developed to measure sGC activity, most commonly by detecting cGMP production. google.com Various commercial kits, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence polarization, are available for this purpose. google.com

Automation: The assay is adapted for use on robotic platforms. This involves automated liquid handling for dispensing cells (e.g., HEK293 cells), test compounds from a library, and detection reagents into microtiter plates (e.g., 384- or 1536-well formats). medchemexpress.com

Screening and Data Analysis: The compound library is screened, and detectors measure the assay signal (e.g., fluorescence or luminescence). nih.gov Sophisticated software is used to analyze the large datasets, identify active compounds, and flag potential false positives.

For the discovery program that yielded this compound, a targeted medicinal chemistry effort would have synthesized a library of related pyrazole-pyrimidine compounds. researchgate.net These new chemical entities would then be evaluated in an HTS setup measuring cGMP production to rapidly determine their potency and guide the next round of chemical synthesis in the SAR cycle. researchgate.net

Advanced In Vitro Models (e.g., 3D Cell Cultures, Microphysiological Systems/Organ-on-a-Chip)

For a compound like this compound, these models would be invaluable for elucidating its mechanism of action and effects on human cells in a physiologically relevant context before and during animal testing. Organ-on-a-chip platforms, which are microfluidic devices containing living human cells, can simulate the functions of organs like the heart, blood vessels, and liver. nih.gov This technology would allow researchers to study the effects of this compound on human cardiac muscle cells and vascular endothelial cells under conditions that mimic blood flow and mechanical stress.

Table 1: Potential Applications of Advanced In Vitro Models for this compound

| Model Type | Cellular Components | Potential Research Application for this compound | Key Endpoints |

|---|---|---|---|

| 3D Cardiac Spheroids | Cardiomyocytes, Cardiac Fibroblasts | Assess direct effects on cardiac contractility, hypertrophy, and fibrosis. | Beat rate, calcium transients, pro-fibrotic marker expression (e.g., collagen), cell viability. |

| Vasculature-on-a-Chip | Endothelial Cells, Smooth Muscle Cells | Evaluate vasodilation effects, endothelial function, and anti-inflammatory properties in a flow environment. | Changes in vessel diameter, expression of adhesion molecules, barrier integrity, cGMP levels. |

| Heart-on-a-Chip | Cardiomyocytes, Endothelial Cells, Fibroblasts | Model complex cardiac functions and disease states (e.g., induced hypertrophy or hypoxia) to test therapeutic efficacy. | Contractile force, electrical conduction, metabolic activity, secretion of cardiac biomarkers (e.g., natriuretic peptides). |

| Liver-on-a-Chip | Primary Human Hepatocytes | Investigate hepatic metabolism and potential hepatotoxicity, crucial for any systemic drug. | Metabolite profiling, activity of cytochrome P450 enzymes, cell viability assays. |

These advanced models help bridge the gap between simple cell-based assays and complex in vivo animal studies, potentially improving the prediction of human responses and reducing reliance on animal testing.

Preclinical Efficacy Assessment in Disease Models

Selection and Validation of Relevant Animal Models

The selection of appropriate animal models is critical for evaluating the therapeutic potential of a drug candidate. For a cardiovascular-focused compound like this compound, models must replicate key aspects of human diseases such as pulmonary hypertension and heart failure. mdpi.comrevespcardiol.org The choice ranges from small rodents, which are ideal for genetic manipulation and initial screening, to large animals like pigs, whose cardiovascular anatomy and physiology more closely resemble those of humans, making them suitable for later-stage preclinical validation. mdpi.comucl.ac.ukemkatech.com

Preclinical research for sGC stimulators has extensively used established models of cardiovascular disease to demonstrate efficacy. nih.gov

Pulmonary Hypertension (PH) Models: Animal models are indispensable for studying PH, a disease characterized by elevated pulmonary artery pressure and vascular remodeling. nih.govnih.gov Common methods for inducing PH in rodents include chronic exposure to hypoxia, administration of toxins like monocrotaline (B1676716) (in rats), or a combination of the VEGFR inhibitor Sugen 5416 with hypoxia (SuHx model). nih.govnih.gov These models develop key features of the human disease, including right ventricular hypertrophy and increased pulmonary vascular resistance, providing a platform to test the vasodilatory and anti-proliferative effects of sGC stimulators. plos.orgfrontiersin.org

Heart Failure (HF) Models: A variety of animal models are used to mimic heart failure with either reduced or preserved ejection fraction. nih.govescardio.org Models of heart failure with reduced ejection fraction (HFrEF) are often created surgically, for instance, by ligating a coronary artery to induce a myocardial infarction or by aortic banding to create pressure overload. frontiersin.org These interventions lead to pathological remodeling of the heart, offering a robust system to evaluate whether a compound like this compound can improve cardiac function and hemodynamics. frontiersin.org Large animal models, such as pigs, are particularly valuable for these studies due to their similarity to the human heart. mdpi.com

Table 2: Common Animal Models for Cardiovascular Efficacy Testing

| Disease | Model | Species | Method of Induction | Key Pathophysiological Features Mimicked | Relevance for this compound |

|---|---|---|---|---|---|

| Pulmonary Hypertension | Monocrotaline (MCT) Model | Rat | Single injection of monocrotaline | Pulmonary vascular remodeling, inflammation, right ventricular hypertrophy, elevated pulmonary artery pressure. nih.govnih.gov | Evaluation of vasodilation and anti-remodeling effects. |

| Pulmonary Hypertension | Hypoxia & Sugen/Hypoxia (SuHx) | Mouse, Rat | Chronic hypoxia exposure, often with a VEGFR inhibitor (Sugen 5416). nih.gov | Endothelial dysfunction, severe vascular remodeling, plexiform-like lesions (in SuHx). | Assessment of efficacy in severe, progressive PH. |

| Heart Failure (HFrEF) | Myocardial Infarction (MI) Model | Mouse, Rat, Pig | Surgical ligation of a coronary artery (e.g., LAD). frontiersin.org | Left ventricular systolic dysfunction, cardiac remodeling, fibrosis, reduced ejection fraction. ucl.ac.uk | Testing for improved cardiac function and prevention of adverse remodeling. |

| Heart Failure (HFrEF) | Pressure Overload Model | Mouse, Rat, Pig | Aortic banding (e.g., transverse aortic constriction - TAC). frontiersin.org | Cardiac hypertrophy, fibrosis, eventual transition to heart failure. | Investigating effects on cardiac hypertrophy and diastolic/systolic function. |

The therapeutic principle of sGC stimulation—enhancing a fundamental signaling pathway—suggests potential benefits in diseases beyond the cardiovascular system that involve inflammation, fibrosis, or metabolic issues. sec.gov Preclinical studies with other sGC stimulators have explored efficacy in models of diabetic kidney disease, liver fibrosis, and various inflammatory conditions. nih.gov While specific studies on this compound in these areas are not publicly detailed, its mechanism of action supports the rationale for such investigations.

Genetically engineered mouse models (GEMMs) are powerful tools that allow researchers to study the role of specific genes in disease. wikipedia.org For a drug like this compound, GEMMs could include knockout mice for components of the NO-sGC-cGMP pathway to better understand its mechanism of action. huntingtonstudygroup.org Transgenic models that overexpress genes known to cause cardiac hypertrophy or other pathologies are also used to test therapeutic interventions. wikipedia.org

Genetically Modified Models: Mice with mutations in genes like the bone morphogenetic protein receptor 2 (BMPR2) are used to model heritable pulmonary arterial hypertension. nih.gov Testing this compound in such a model would provide insight into its efficacy in a genetically defined form of the disease.

Humanized Models: Humanized mice, which are immunodeficient mice engrafted with human cells or tissues, are becoming more common in preclinical research. criver.comnih.gov While primarily used in oncology and infectious disease, they could be adapted to study specific human immune responses in cardiovascular disease. frontiersin.org For instance, a model could be developed to assess the impact of this compound on human immune cell-mediated inflammation within the vasculature.

Other Therapeutic Area-Specific Animal Models

In Vivo Pharmacodynamic Biomarker Evaluation

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target and producing the desired biological effect in a living organism. nih.govveedalifesciences.com For this compound, the primary pharmacodynamic effect is the stimulation of sGC to produce cGMP. Therefore, preclinical in vivo studies would focus on measuring cGMP levels and downstream physiological changes.

Key PD biomarkers for a sGC stimulator would include:

Target Engagement Biomarker: Measurement of cGMP levels in plasma and tissues (e.g., lung, heart, kidney) would serve as a direct indicator that this compound is activating sGC. Assays like ELISA or mass spectrometry would be used for quantification.

Physiological Biomarkers: These are functional readouts that demonstrate the downstream consequences of target engagement. In animal models of cardiovascular disease, these would include hemodynamic measurements.

Disease-Related Biomarkers: These markers reflect changes in the underlying pathology.

Table 3: Potential In Vivo Pharmacodynamic Biomarkers for this compound

| Biomarker Category | Specific Biomarker | Method of Assessment | Purpose |

|---|---|---|---|

| Target Engagement | Plasma cGMP | ELISA, Mass Spectrometry | To confirm sGC stimulation and establish a dose-response relationship. veedalifesciences.com |

| Target Engagement | Tissue cGMP (e.g., lung, heart) | ELISA, Mass Spectrometry | To verify drug activity at the site of disease. |

| Hemodynamic Effects | Systemic Blood Pressure | Telemetry, Tail-cuff | To measure systemic vasodilation effects. |

| Hemodynamic Effects | Pulmonary Arterial Pressure | Right Heart Catheterization | To directly measure efficacy in pulmonary hypertension models. plos.org |

| Cardiac Function | Ejection Fraction, Cardiac Output | Echocardiography | To assess improvements in heart function in heart failure models. nih.gov |

| Pathological Remodeling | Right Ventricular Hypertrophy (Fulton Index) | Post-mortem organ weight analysis | To quantify the reversal or prevention of pathological heart remodeling. plos.org |

| Pathological Remodeling | Tissue Fibrosis | Histology (e.g., Masson's trichrome stain) | To assess anti-fibrotic effects in heart or lung tissue. |

The evaluation of these biomarkers in preclinical models is essential to build a comprehensive understanding of the drug's activity and to inform the design of early-phase clinical trials, including dose selection and patient monitoring strategies. alsglobal.comcreative-biolabs.com

Preclinical Therapeutic Effect Manifestations in Animal Studies

Animal models are crucial in the early stages of drug development to assess the efficacy and mechanism of action of a new compound before it can be tested in humans. sciencemediacentre.esworktribe.com These models, which can range from rodents to larger animals, are designed to mimic human diseases and provide a platform to study the potential therapeutic benefits of a drug candidate. mdpi.comfrontiersin.org

In the context of cardiac conditions, animal models of cardiac fibrosis and hypertrophy are widely used to investigate the effects of new therapeutic agents. nih.gov Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins, can lead to heart stiffness and dysfunction. aginganddisease.orgfrontiersin.org Animal models of pressure overload, such as transverse aortic constriction (TAC), are commonly employed to induce cardiac fibrosis and hypertrophy. nih.gov Studies in such models have shown that interventions targeting pathways like the transforming growth factor-beta 1 (TGF-β1) signaling can alleviate cardiac fibrosis. frontiersin.org

Animal models are also instrumental in studying kidney diseases. nih.govnih.gov Models of acute kidney injury (AKI) can be induced by ischemia-reperfusion or through the administration of nephrotoxic agents like cisplatin. nih.govmdpi.com Chronic kidney disease (CKD) models, such as the 5/6 nephrectomy model, are used to study progressive renal failure. nih.gov These models allow researchers to investigate the effects of potential drugs on renal function, inflammation, and fibrosis. mdpi.comfrontiersin.org

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Investigations

The study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical component of preclinical development, providing insights into how the body processes a compound. These studies are essential for understanding a drug's pharmacokinetic profile and potential for drug-drug interactions. nih.govadmescope.com

In vitro ADME studies are conducted early in the drug discovery process to assess a compound's fundamental properties. nih.gov These assays help in selecting promising drug candidates with favorable characteristics. admescope.com

Key in vitro ADME assays include:

Metabolic Stability: Assessed using liver microsomes, hepatocytes, or other subcellular fractions to determine how quickly a compound is metabolized. nih.govsygnaturediscovery.com This helps predict its half-life in the body.

Transporter Interaction: Studies using cell lines that express specific drug transporters (like those from the ABC and SLC superfamilies) are conducted to see if the compound is a substrate or inhibitor of these transporters. bioivt.com This is crucial for predicting drug-drug interactions and understanding its distribution.

Plasma Protein Binding: Determines the extent to which a drug binds to proteins in the blood, which affects its distribution and availability to reach its target. sygnaturediscovery.com

Table 1: Key In Vitro ADME Assays

| Assay | Purpose | Test System |

|---|---|---|

| Metabolic Stability | To evaluate the rate of metabolism. | Liver microsomes, hepatocytes |

| Transporter Interaction | To identify interactions with drug transporters. | Cell lines expressing transporters |

| Plasma Protein Binding | To determine the extent of binding to plasma proteins. | Plasma |

In vivo ADME studies are conducted in animal models to understand how a drug behaves in a whole organism. criver.com Radiolabeled compounds are often used in these studies to trace the drug's path through the body. wuxiapptec.com

Mass Balance Studies: These studies determine the routes and rates of excretion of a drug and its metabolites from the body, typically by analyzing urine, feces, and expired air. criver.combioivt.com

Tissue Distribution Studies: Techniques like Quantitative Whole-Body Autoradiography (QWBA) are used to visualize and quantify the distribution of a drug and its metabolites in various tissues and organs. criver.combioivt.com This helps identify potential target tissues for efficacy or toxicity. criver.com

Identifying and characterizing the metabolites of a drug is a crucial step in preclinical development. nih.gov This is because metabolites can be pharmacologically active or even toxic. europa.euallucent.com

The process typically involves:

Metabolic Profiling: Using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and identify metabolites in samples from in vitro and in vivo studies. youtube.com

Structural Elucidation: Determining the exact chemical structure of the identified metabolites, often using techniques like nuclear magnetic resonance (NMR) spectroscopy. youtube.com

Quantitative Analysis: In studies with radiolabeled compounds, the amount of each metabolite can be quantified to understand their relative abundance. youtube.com

Regulators require the safety of major human metabolites to be assessed. nih.gov If a significant human metabolite is not found or is present at much lower levels in the animal species used for toxicology studies, further safety testing of that metabolite may be required. fda.gov

Translational ADME involves using preclinical data to predict a drug's pharmacokinetic properties in humans. pbpkmodel.com Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool used for this purpose. allucent.comnumberanalytics.com

PBPK models are mathematical representations of the body's physiological and anatomical characteristics. allucent.com They integrate a drug's physicochemical properties and in vitro ADME data to simulate its absorption, distribution, metabolism, and excretion in different species, including humans. nih.gov

Benefits of PBPK modeling include:

Predicting human pharmacokinetics before first-in-human studies. nih.gov

Simulating drug behavior in special populations (e.g., patients with organ impairment). allucent.com

Anticipating potential drug-drug interactions.

Informing the design of clinical trials. nih.gov

Machine learning is also being increasingly integrated with PBPK and other pharmacokinetic models to improve the prediction of drug properties from their chemical structures. nih.gov

Metabolite Identification and Characterization in Preclinical Systems

Non-Clinical Regulatory Framework and Good Laboratory Practice (GLP) Adherence

The non-clinical development of drugs is a highly regulated process to ensure the quality and integrity of the data submitted to regulatory authorities. eupati.eu A cornerstone of this framework is Good Laboratory Practice (GLP).

GLP is a quality system that governs the planning, performance, monitoring, recording, archiving, and reporting of non-clinical safety studies. canada.casimbecorion.comeuropa.eu Adherence to GLP principles ensures that the data generated is reliable and can be used to make informed decisions about a drug's safety. canada.cafda.gov

Key aspects of the non-clinical regulatory framework include:

GLP Compliance: Non-clinical safety studies intended to support regulatory applications must be conducted in compliance with GLP regulations. simbecorion.comfda.gov

Study Conduct: GLP defines specific requirements for various aspects of a study, including the roles and responsibilities of personnel, the maintenance and calibration of equipment, and the documentation of all procedures and results. europa.eu

Regulatory Submissions: The data from GLP-compliant non-clinical studies form a critical part of the Investigational New Drug (IND) application, which is submitted to regulatory agencies before clinical trials can begin. ppd.com

While early discovery studies, such as primary pharmacodynamic studies, are not always required to be GLP-compliant, all pivotal safety studies must adhere to these strict standards. canada.ca

Role of Non-Clinical Studies in Investigational New Drug (IND) Applications

The journey of a new chemical entity like this compound from laboratory discovery to clinical application is underpinned by a rigorous phase of preclinical development. Central to this phase is the compilation of a data package for an Investigational New Drug (IND) application, which is a formal request submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), for authorization to administer an investigational drug to humans. thefdagroup.comnih.gov The non-clinical studies within this package form the scientific foundation upon which the safety of proceeding with human trials is judged. thefdagroup.comfda.gov

The primary goals of these IND-enabling studies are to predict potential safety concerns, estimate a safe starting dose for clinical trials, and identify key biological parameters for monitoring in human subjects. allucent.com These studies encompass a range of in vitro (laboratory-based) and in vivo (animal-based) assessments designed to define the pharmacological and toxicological properties of the drug candidate. allucent.com For a compound such as this compound, a soluble guanylate cyclase (sGC) stimulator, these studies are tailored to its specific mechanism of action and intended therapeutic area.

The core components of a non-clinical IND package are categorized into pharmacology, pharmacokinetics, and toxicology studies. allucent.comwuxiapptec.com

Pharmacology Studies: These investigations aim to characterize the drug's mechanism of action and its effects on the body (pharmacodynamics). allucent.comaristo-group.com For this compound, this would involve demonstrating its ability to stimulate the sGC enzyme, both independently and synergistically with nitric oxide (NO), leading to increased production of cyclic guanosine monophosphate (cGMP). researchgate.netacs.org These studies utilize purified enzymes and cell-based assays to confirm the drug's intended biological activity. acs.org

Pharmacokinetic Studies: These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of the drug. allucent.comnih.gov Using rodent and non-rodent animal models, researchers determine how the body processes the compound, which is critical for understanding its bioavailability and designing a dosing regimen for human trials. nih.gov

Toxicology Studies: This is a critical safety component designed to identify potential risks to humans. wuxiapptec.com It involves single-dose and repeated-dose studies in various animal species to determine the maximum tolerated dose and identify any target organs for toxicity. wuxiapptec.comnih.gov Genotoxicity studies are also conducted to assess the compound's potential to damage genetic material. allucent.com The results of these studies are fundamental to establishing a safe therapeutic window for the first-in-human trials. nih.gov

The table below summarizes the key non-clinical studies that constitute a typical IND-enabling package for a compound like this compound.

| Study Category | Objective | Examples of Assessments |

| Pharmacology | To demonstrate the mechanism of action and pharmacodynamic effects. | In vitro sGC enzyme stimulation assays, functional assays in isolated tissues (e.g., blood vessels), in vivo studies in relevant disease models (e.g., hypertension). allucent.comacs.org |

| Pharmacokinetics (ADME) | To characterize the drug's absorption, distribution, metabolism, and excretion. | Single and multiple-dose studies in at least two mammalian species (one rodent, one non-rodent) to measure plasma concentrations over time. allucent.comnih.gov |

| Toxicology | To identify potential toxicities and establish a safe dose range for human trials. | Single-dose toxicity studies, repeated-dose toxicity studies (duration matching or exceeding proposed clinical trials), genotoxicity assays (e.g., Ames test, micronucleus test). allucent.comwuxiapptec.com |

To illustrate the type of specific findings generated, the following table presents representative data from preclinical pharmacology studies on Vericiguat (B611664), a compound from the same sGC stimulator class as this compound.

| Assay Condition | Finding | Implication for IND |

| In Vitro sGC Enzyme Assay | Concentration-dependent stimulation of recombinant sGC (up to 57.6-fold). acs.org | Demonstrates direct and potent activity on the intended molecular target. |

| Synergy with NO Donor (DEA/NO) | The combination of Vericiguat and DEA/NO increased sGC activity 341.6-fold above baseline. acs.org | Confirms the drug works synergistically with the body's natural signaling pathway, a key characteristic of sGC stimulators. |

| Effect of sGC Inhibitor (ODQ) | The stimulatory effect of Vericiguat was almost completely blocked by the sGC inhibitor ODQ. acs.org | Provides evidence of target specificity, showing the effect is mediated through the sGC enzyme. |

Compliance with Good Laboratory Practice (GLP) Regulations

To ensure the quality and integrity of the data submitted in an IND application, pivotal non-clinical safety studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations. fda.govnih.gov GLP is a quality system concerned with the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. ecfr.goveuropa.eu The regulations, such as 21 CFR Part 58 in the United States, are designed to ensure that the data are reliable, repeatable, and auditable, thereby providing regulatory agencies with the confidence to make safety assessments. ecfr.govfda.gov

Compliance with GLP is a mandatory requirement for key toxicology and safety pharmacology studies that form the basis for human risk assessment. fda.govnih.gov The core tenets of the GLP framework include:

Quality Assurance Unit (QAU): An independent unit responsible for monitoring the study to assure management that the facilities, equipment, personnel, methods, and records conform to GLP principles. ecfr.gov

Standard Operating Procedures (SOPs): Detailed written procedures for a wide range of laboratory operations, ensuring that routine tasks are performed consistently and correctly. ecfr.gov

Study Protocol: A comprehensive document that clearly defines the objectives and all methods for the conduct of the study before its initiation. ecfr.gov

Reporting and Archiving: Formal procedures for the preparation of a final study report that fully and accurately reflects the raw data, along with secure, long-term archiving of all records and specimens. ecfr.gov

For the development of this compound, all pivotal preclinical safety studies submitted to the FDA would have required a statement of GLP compliance. fda.gov This certifies that the research was conducted according to these stringent quality standards, assuring the integrity of the safety data supporting the proposed clinical trials. International agreements, largely through the Organisation for Economic Co-operation and Development (OECD), mean that data generated under GLP in one member country are accepted in others, facilitating global drug development. fda.goveuropa.eu

Evolution of Preclinical Testing Requirements and Methodologies

The field of preclinical drug development is not static; it continually evolves to improve the translation of non-clinical findings to human outcomes. ppd.com The development of sGC stimulators, from early research compounds to approved therapeutics like Riociguat (B1680643) and Vericiguat, and now to next-generation agents such as this compound, reflects this evolution. researchgate.netmdpi.comahajournals.org The knowledge gained from the development of earlier compounds in this class has allowed for the refinement of preclinical testing strategies, making them more targeted and efficient. mdpi.com

Historically, drug discovery relied more heavily on broad screening in animal models. mdpi.com Modern preclinical development, however, integrates a wider array of sophisticated tools. The development of this compound and its contemporaries likely benefited from these advancements, which allow for a deeper, more mechanistic understanding of the drug candidate before it enters extensive in vivo testing.

Key evolutionary trends include:

Target-Based Discovery: Rather than screening compounds randomly, modern approaches focus on designing molecules to interact with a specific biological target, such as the sGC enzyme. researchgate.net This is facilitated by a deep understanding of the NO-sGC-cGMP signaling pathway. researchgate.net

Advanced In Vitro Models: The use of high-throughput screening with purified enzymes or engineered cell lines (e.g., sGC-overexpressing cells) allows for the rapid evaluation of a compound's potency and specificity early in the discovery process. acs.orgmdpi.com These models reduce reliance on animal testing in the initial phases and provide critical data for lead optimization. ppd.commdpi.com

Sophisticated In Vivo Models: While in vitro tests are invaluable, in vivo studies remain essential. The evolution here involves the use of more refined animal models, including transgenic models of disease (e.g., rats with specific cardiovascular conditions), which better mimic human pathology and provide more relevant data on efficacy and safety. acs.org

Computational Modeling: In silico methods are increasingly used to predict a compound's properties, helping to prioritize candidates for synthesis and testing, thereby saving time and resources. univie.ac.at

The following table contrasts traditional preclinical methodologies with the modern approaches likely employed in the development of this compound.

| Aspect | Traditional Approach | Modern Methodology |

| Lead Discovery | Broad screening of compound libraries in animal models of disease. | Target-based high-throughput screening using purified enzymes and cell-based assays. researchgate.netmdpi.com |

| Mechanism of Action | Inferred from overall physiological effects in vivo. | Confirmed directly using specific in vitro assays (e.g., enzyme kinetics, receptor binding). acs.org |

| Safety Assessment | Primarily reliant on general toxicology studies in standard animal strains. | Integration of early in vitro toxicity screening and use of more predictive, disease-relevant animal models. ppd.commdpi.com |

| Candidate Selection | Based largely on in vivo efficacy and safety data. | Based on a comprehensive profile including in vitro potency, selectivity, ADME properties, and in vivo pharmacology. ppd.com |

The preclinical development of this compound would have leveraged this evolved paradigm, employing a strategic combination of advanced in vitro assays and highly specific in vivo models to build a robust, data-rich IND application. This modern approach ensures a thorough characterization of the drug candidate, maximizing the potential for success in clinical trials.

Future Research Directions and Translational Perspectives for Etriciguat

Emerging Research Avenues in Soluble Guanylate Cyclase Modulation

Emerging research in sGC modulation extends beyond direct stimulation to encompass a deeper understanding of the enzyme's complex regulation and its role in various pathophysiological states. Studies are highlighting the importance of sGC in blood pressure regulation and vascular function, underscored by the clinical success of synthetic sGC stimulators in pulmonary hypertension. nih.gov Recent work has provided more detailed insights into the structural basis of sGC activation, which is expected to facilitate the development of more potent and efficient modulators. nih.gov Furthermore, research is exploring the modulation of sGC by signaling molecules other than NO and the influence of redox signaling on sGC activity. nih.gov The role of sGC subunits and splicing variants in tissue-specific expression and activity modulation is also being investigated, suggesting potential for targeted therapies. mdpi.com Redox-sensitive mechanisms, such as S-nitrosylation of the sGCβ1 subunit, have been shown to negatively modulate sGC activity, indicating a negative feedback loop regulated by NO. mdpi.com

Development of Next-Generation Etriciguat Analogs with Enhanced Profiles

The development of next-generation this compound analogs is focused on creating compounds with improved potency, specificity, and pharmacokinetic profiles. This compound itself is described as an sGC stimulator. ontosight.ai The field of sGC modulators includes both stimulators and activators, with distinct mechanisms of action. oup.com Stimulators, like riociguat (B1680643), require heme-bound sGC and enhance its sensitivity to NO, while activators, such as avenciguat, bind directly to heme-free sGC and can activate the enzyme independently of NO, which may be advantageous in conditions of oxidative stress where the heme group is oxidized. oup.com Research is ongoing to identify and optimize new compounds within the sGC modulator class, including aminopyrimidines. nih.gov Novel sGC stimulators with improved potency and specificity have been developed since the identification of early compounds like YC-1. drugapprovalsint.com The goal is to develop novel, well-characterized stimulators of sGC that demonstrate efficacy in preclinical models of NO-related disorders. drugapprovalsint.com

Role of Advanced Preclinical Models in Accelerating Development

Advanced preclinical models play a crucial role in accelerating the development of sGC modulators, including this compound and its analogs. These models are essential for understanding the cellular and molecular mechanisms underlying diseases and for evaluating the efficacy and potential of novel therapeutic strategies. nih.gov, nih.gov Patient-derived cell lines and patient-derived xenograft (PDX) models are being generated and utilized to identify mechanisms driving disease development and progression and to screen for novel therapeutic targets through high-throughput drug screening. nih.gov, nih.gov Preclinical studies using various animal models of cardiovascular and cardiopulmonary diseases have been instrumental in demonstrating the potential of sGC stimulators. nih.gov, ersnet.org For instance, studies in rat models of vascular injury and pulmonary hypertension have shown that sGC modulators can attenuate neointima formation, restore vasodilation, reduce pulmonary arterial pressure, and mitigate cardiac hypertrophy and vascular remodeling. nih.gov, ersnet.org Advanced models are also being used to assess the effects of sGC modulators on specific cell types and pathways, such as the inhibition of TGFβ signaling and reduction of fibrosis in renal and aortic structures. mdpi.com Furthermore, preclinical models are being developed and utilized to investigate novel applications, such as the use of sGC activators in models of glaucoma to lower intraocular pressure. arvojournals.org

Potential for Combination Therapies Based on Preclinical Rationale

The potential for combination therapies involving this compound or other sGC modulators is being explored based on preclinical rationale. Combining therapeutic agents can offer enhanced efficacy by targeting multiple pathways or overcoming resistance mechanisms. oncotarget.com, biopharmatrend.com Preclinical studies are being conducted to evaluate the synergistic effects of sGC modulators when used in combination with other therapies in various disease models. For example, the NO-sGC-cGMP axis has been shown to influence various processes relevant to disease, including endothelial function, kidney performance, cardiac muscle cell activity, and coagulation balance, providing a basis for rational combinations. mdpi.com Preclinical evidence suggests that sGC stimulators can have anti-inflammatory and antifibrotic effects, which could be synergistic with other agents targeting inflammation or fibrosis. researchgate.net While specific preclinical data on this compound in combination therapies were not extensively found in the search results, the broader research on sGC modulators in combination, particularly in areas like cardiopulmonary diseases and potentially cancer, supports the rationale for exploring such strategies for this compound. mdpi.com, mdpi.com, oncotarget.com, biopharmatrend.com, abivax.com, abivax.com The design of preclinical studies for combination therapies is crucial and involves assessing potential for synergistic efficacy and adverse drug interactions. biopharmatrend.com

Exploration of Novel Therapeutic Applications in Preclinical Paradigms

The exploration of novel therapeutic applications for sGC modulators, including this compound, in preclinical paradigms is expanding beyond traditional cardiovascular indications. The widespread expression and pleiotropic influence of the NO-sGC-cGMP pathway suggest potential in diverse conditions. mdpi.com Preclinical studies are investigating the role of sGC modulation in areas such as cancer, where sGC subunits are emerging as potential therapeutic targets, with sGC activation and cGMP increase showing potential to inhibit cell growth and induce apoptosis in some cancer cell lines. mdpi.com The pathway is also being explored in fibrotic diseases, with sGC stimulators showing antifibrotic effects in preclinical models of systemic sclerosis. oup.com Furthermore, novel applications in ophthalmology are being investigated, with sGC activators demonstrating the ability to lower intraocular pressure in preclinical models of glaucoma. arvojournals.org The influence of sGC on bloodstream cells, including red blood cells, and its potential role in conditions like sickle cell anemia are also subjects of preclinical investigation. mdpi.com The potential for sGC modulators in addressing conditions associated with oxidative stress and dysfunctional heme-free sGC, such as calcific aortic valve stenosis, is another emerging area of preclinical research. ahajournals.org

Q & A

Q. What is the current understanding of Etriciguat's mechanism of action in modulating soluble guanylate cyclase (sGC), and what experimental approaches are recommended to validate its target engagement in preclinical models?

- Methodological Answer : this compound acts as a stimulator of sGC, enhancing cyclic guanosine monophosphate (cGMP) signaling. To validate target engagement:

- Use enzyme activity assays to measure sGC activation in vitro under oxidative stress conditions.

- Employ animal models of cardiovascular disease (e.g., pulmonary hypertension) to correlate cGMP levels with hemodynamic improvements via LC-MS/MS quantification .

- Apply knockout models to confirm specificity by comparing responses in sGC-deficient vs. wild-type tissues.

Q. What are the key pharmacokinetic (PK) parameters to monitor in early-phase this compound trials, and how should bioavailability challenges be addressed?

- Methodological Answer : Critical PK parameters include maximum plasma concentration (Cmax), area under the curve (AUC), and half-life (t½). To address bioavailability:

- Use cross-over studies to compare oral vs. intravenous administration.

- Incorporate population PK modeling to account for inter-individual variability in metabolism.

- Validate assays (e.g., HPLC-MS) for plasma concentration measurements, ensuring sensitivity to active metabolites .

Advanced Research Questions

Q. How can researchers optimize the design of dose-escalation studies for this compound to balance therapeutic efficacy against emerging adverse events (e.g., hypotension) in Phase I/II trials?

- Methodological Answer :

- Implement adaptive trial designs with Bayesian statistics to dynamically adjust dosing based on real-time safety/efficacy data.

- Use pharmacodynamic biomarkers (e.g., cGMP levels, blood pressure monitoring) to establish exposure-response relationships.

- Apply toxicity grading frameworks (e.g., CTCAE v5.0) with predefined stopping rules for hypotension severity .

Q. What strategies are effective in resolving contradictions between preclinical and clinical data on this compound’s efficacy, particularly in heterogeneous patient populations?

- Methodological Answer :

- Conduct meta-analyses of preclinical studies to identify confounding variables (e.g., animal strain differences, dosing regimens).

- Use stratified randomization in clinical trials to account for comorbidities (e.g., renal impairment) affecting drug metabolism.

- Perform post hoc analyses to subgroup patients by biomarkers (e.g., sGC activity levels) and reevaluate outcomes .

Q. How should researchers address ethical and methodological challenges in longitudinal studies evaluating this compound’s long-term outcomes (e.g., survival benefits in chronic heart failure)?

- Methodological Answer :

- Design prospective cohort studies with matched control groups to minimize confounding.

- Ensure data transparency by preregistering protocols (e.g., ClinicalTrials.gov ) and sharing de-identified datasets via repositories.

- Adhere to PICOT framework (Population: heart failure patients; Intervention: this compound; Comparison: standard therapy; Outcome: mortality; Time: 5-year follow-up) to maintain focus .

Data Contradiction and Analysis

Q. What statistical and computational tools are recommended to analyze conflicting data on this compound’s tissue-specific effects (e.g., renal vs. cardiac outcomes)?

- Methodological Answer :

- Apply multivariate regression models to isolate tissue-specific variables (e.g., endothelial function, oxidative stress markers).

- Use machine learning pipelines (e.g., random forest classifiers) to identify predictors of divergent outcomes.

- Validate findings through in silico simulations of sGC signaling pathways using tools like COPASI .

Methodological Tables

Q. Table 1. Common Experimental Designs for this compound Research

Q. Table 2. Strategies for Addressing Data Contradictions

| Conflict Type | Resolution Approach | Tools/Techniques |

|---|---|---|

| Preclinical vs. clinical efficacy | Cross-species translational studies | Humanized mouse models; Organ-on-chip |

| Inter-patient variability | Pharmacogenomic profiling | GWAS; RNA sequencing of sGC pathways |

| Long-term safety signals | Real-world evidence (RWE) mining | FDA Sentinel; EHR data linkage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.